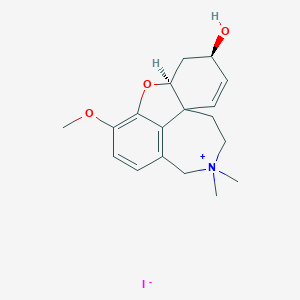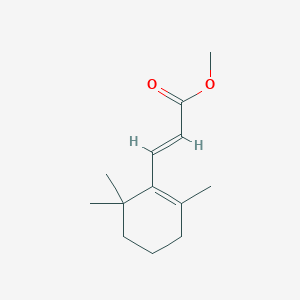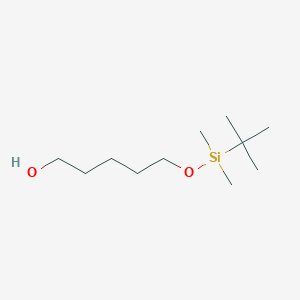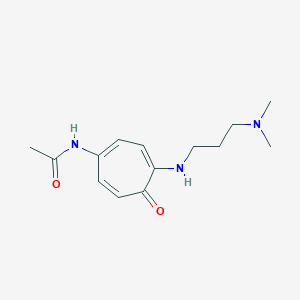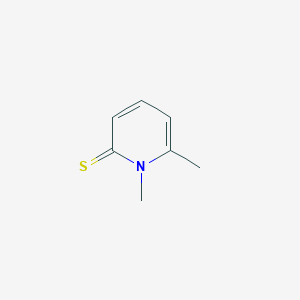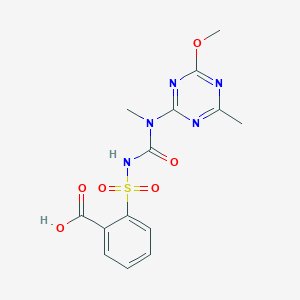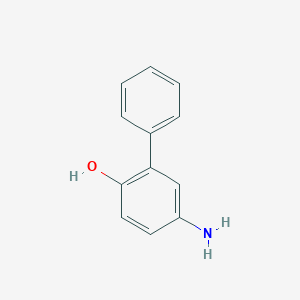
1,2,3,4-四氢异喹啉-6-醇
概述
描述
1,2,3,4-Tetrahydroisoquinolin-6-ol (THIQ) is a natural product that has been widely used in scientific research due to its unique properties. It is an alkaloid found in many plants, fungi, and bacteria, and it has been found to have a wide range of biological activities. THIQ has been used in a variety of applications, including as a pharmaceutical, an insecticide, and a plant growth regulator. In
科学研究应用
药物化学与药物设计
1,2,3,4-四氢异喹啉-6-醇:由于其结构与天然异喹啉生物碱相似,因此在药物化学中被用作核心骨架 . 这些化合物表现出广泛的生物活性,在新型治疗剂的设计中起着至关重要的作用。 这些类似物的结构-活性关系 (SAR) 研究提供了对其作用机制的见解,有助于开发针对感染性病原体和神经退行性疾病的药物 .
天然和合成化合物的合成
该化合物用于合成天然和合成类似物,这些类似物模拟天然存在的异喹啉生物碱的生物活性。 这些合成策略对于构建可用于各种药理学研究的复杂分子至关重要 .
抗感染性病原体的生物活性
研究人员发现,1,2,3,4-四氢异喹啉-6-醇衍生物对多种感染性病原体具有强效生物活性。 这使它们在传染病研究和抗感染剂开发中具有价值 .
神经退行性疾病研究
该化合物及其类似物在神经退行性疾病研究中表现出希望。 它们调节神经通路的能力可能导致针对阿尔茨海默病和帕金森病等疾病的潜在治疗方法 .
化学试剂和有机中间体
在化学领域,1,2,3,4-四氢异喹啉-6-醇用作化学试剂和有机中间体。 它的多功能性使其可用于各种化学反应和精细化学品的开发 .
分子对接和动力学研究
该化合物在计算研究中也很重要,例如分子对接和动力学。 这些研究有助于预测化合物与目标蛋白之间的相互作用,这对于药物发现和开发至关重要 .
C(1)-官能化多组分反应
化学领域的最新进展突出了1,2,3,4-四氢异喹啉-6-醇在通过多组分反应进行 C(1)-官能化中的重要性。 这个过程是修饰化合物以增强其生物活性或创建具有潜在治疗应用的新型衍生物的关键 .
治疗先导化合物的开发
最后,该化合物作为治疗先导的作用非常重要。 它构成了开发新药的基础,这些新药可以针对更好的疗效、安全性
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinolin-6-ol (THIQ) is a secondary amine with the chemical formula C9H11NO . It is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Result of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-6-ol has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It is used in the preparation of androgen receptor modulators (SARMs) as well as steroidmimetic and chimeric microtubule disruptors .
Cellular Effects
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Mechanism
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Temporal Effects in Laboratory Settings
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Dosage Effects in Animal Models
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Metabolic Pathways
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Transport and Distribution
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Subcellular Localization
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10-11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMZIFSYPJICCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162711 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14446-24-3 | |
| Record name | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Tetrahydro-6-isoquinolinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WR7DU65P7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives influence their activity on β-adrenoceptors?
A: Research indicates that the position and type of substituents on the 1,2,3,4-Tetrahydroisoquinolin-6-ol scaffold significantly impact its activity on different β-adrenoceptor subtypes []. For instance, while the parent compound Trimetoquinol (TMQ) acts as a non-selective β-adrenoceptor agonist, introducing 3',5'-diiodo substituents on the benzyl ring leads to selectivity towards the β3-adrenoceptor []. Further modifications, particularly halogen substitutions on the tetrahydroisoquinoline ring, were found to reduce either the potency or intrinsic activity on the β3-adrenoceptor []. These findings highlight the importance of structure-activity relationship studies in designing selective β3-adrenoceptor agonists.
Q2: Can 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives act on targets other than β-adrenoceptors?
A: Yes, research suggests that 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives can interact with various targets []. A study exploring the scaffold's steroidomimetic properties found that certain derivatives exhibited activity against the Estrogen Receptor-related Receptor α (ERRα), glucagon-like peptide 1 secretion, the calcitonin gene-related peptide receptor, and the metabotropic glutamate receptor 2 []. This suggests that the 1,2,3,4-Tetrahydroisoquinolin-6-ol core possesses a versatile pharmacophore that can be further optimized for selectivity towards a range of therapeutic targets.
Q3: How effective are 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives in inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1)?
A: Research indicates that certain 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives show promising activity against 17β-HSD1, a key enzyme in estrogen biosynthesis and a potential target for hormone-dependent cancers []. Notably, the derivative 2-(4-chlorophenyl)-4-isopropyl-1,2,3,4-tetrahydroisoquinolin-6-ol displayed an IC50 value of 336 nM in inhibiting 17β-HSD1 activity []. This finding highlights the potential of this scaffold for development as an inhibitor of steroidogenic enzymes for therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


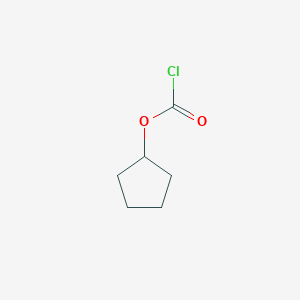

![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
